molecular formula C17H16BrN3O2 B2427016 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 898415-05-9

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2427016
CAS No.: 898415-05-9
M. Wt: 374.238
InChI Key: JZIYSYRMSHPKGG-UHFFFAOYSA-N
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Description

(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(5-Bromofuran-2-yl)methanone is a novel chemical entity designed for research and development, particularly in the field of medicinal chemistry. This compound features a hybrid structure combining a benzimidazole-piperidine scaffold, a motif of significant research interest, with a 5-bromofuran moiety. The 2-(piperidin-4-yl)-1H-benzo[d]imidazole core is a privileged structure in drug discovery. Research on closely related analogs has demonstrated that this scaffold possesses notable anti-inflammatory properties by inhibiting the production of key inflammatory mediators like NO and TNF-α in activated macrophages, and it functions by modulating the NF-κB signaling pathway . Furthermore, structural analogs based on the benzimidazole scaffold are being investigated as multitarget-directed ligands for complex therapies, showing promise in improving memory and cognitive function in preclinical models . The incorporation of the 5-bromofuran group is a strategic modification often employed in medicinal chemistry to influence the compound's electronic properties, lipophilicity, and potential interactions with biological targets. This combination of features makes this compound a valuable candidate for researchers exploring new therapeutic agents for conditions involving inflammation and neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c18-15-6-5-14(23-15)17(22)21-9-7-11(8-10-21)16-19-12-3-1-2-4-13(12)20-16/h1-6,11H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIYSYRMSHPKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan moieties.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.

    Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure featuring a benzimidazole moiety linked to a piperidine ring and a furan derivative. Its molecular formula is C19H19BrN3OC_{19}H_{19}BrN_3O, with a molecular weight of approximately 405.3 g/mol. The structure can be represented as follows:

SMILES C1CN CCC1C2 NC3 CC CC C3N2 C O C4 CC CC C4\text{SMILES C1CN CCC1C2 NC3 CC CC C3N2 C O C4 CC CC C4}

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit potent anticancer properties. For instance, research has shown that similar compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related benzimidazole derivative exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Properties

The anti-inflammatory activity of compounds containing benzimidazole and piperidine moieties has been well-documented. A study identified a derivative with notable inhibitory effects on nitric oxide production in LPS-stimulated macrophages, showing an IC50 value of 0.86 μM, which is comparable to established anti-inflammatory drugs like ibuprofen . This highlights the potential of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone as a candidate for developing new anti-inflammatory therapies.

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 ValueReference
AnticancerBenzimidazole Derivative15 μM
Anti-inflammatory6e (related compound)0.86 μM
AntimicrobialFuran-Benzoimidazole Derivative1.2 μg/mL

Case Study 1: Anticancer Screening

A high-throughput screening identified several benzimidazole derivatives as potential anticancer agents. Among these, the derivative containing the piperidine structure showed significant inhibition of cell growth in MCF-7 breast cancer cells, leading to further structural optimization for enhanced potency .

Case Study 2: Anti-inflammatory Mechanism

In a detailed investigation into the anti-inflammatory properties of related compounds, researchers found that specific derivatives could effectively reduce TNF-alpha production in macrophages. The mechanism was linked to the modulation of NF-kB signaling pathways, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The piperidine ring and bromofuran group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone lies in its combination of the benzimidazole, piperidine, and bromofuran groups. This combination provides a distinct set of chemical and biological properties that are not found in simpler benzimidazole derivatives.

Biological Activity

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone , often referred to in the literature by its systematic name, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, a piperidine ring, and a bromofuran group. Its molecular formula is C19H19BrN3OC_{19}H_{19}BrN_3O, with a molecular weight of approximately 394.27 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar benzimidazole derivatives. For instance, compounds containing benzimidazole structures have been shown to exhibit significant antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound under review may share similar properties due to structural similarities.

Anticancer Activity

Research indicates that compounds with benzimidazole and piperidine components can inhibit the growth of cancer cell lines. For example, derivatives have demonstrated cytotoxicity against leukemia and solid tumor-derived cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Study on Antibacterial Activity : A derivative structurally related to the compound was tested against several bacterial strains. The results showed inhibition at concentrations as low as 1.6 mg/mL for E. coli and Staphylococcus aureus, indicating promising antibacterial properties .
  • Anticancer Research : In vitro assays demonstrated that similar compounds inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes (COX) which are implicated in inflammatory processes. Compounds with similar frameworks have been noted for their ability to inhibit COX-2, offering therapeutic avenues for conditions like arthritis .

Comparative Analysis of Similar Compounds

Compound NameStructureAntibacterial ActivityAnticancer ActivityCOX Inhibition
Compound AStructure AYesModerateYes
Compound BStructure BYesHighNo
This compound Current Compound Potentially YesHighPotentially Yes

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